C21H20FN5O4

HIV-1 integrase SHIV macaque model viral suppression

Select L-870812 (CAS: 410545-90-3) for validated HIV integrase research. This naphthyridine carboxamide is structurally distinct from diketo acid INSTIs (raltegravir, elvitegravir), providing an essential historical benchmark for SHIV models and scaffold-specific resistance studies []. It uniquely blocks cell-free and cell-associated HIV-1 for 24h post-infection [], and its efficacy in vaginal microbicide PrEP models is characterized []. Ensuring you receive this specific INSTI is critical due to C21H20FN5O4 isomerism confounds [].

Molecular Formula C21H20FN5O4
Molecular Weight 425.4 g/mol
Cat. No. B11229709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H20FN5O4
Molecular FormulaC21H20FN5O4
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F
InChIInChI=1S/C21H20FN5O4/c1-11(28)23-13-6-7-17(31-2)16(9-13)24-21(30)12-8-18(29)27(10-12)20-19-14(22)4-3-5-15(19)25-26-20/h3-7,9,12H,8,10H2,1-2H3,(H,23,28)(H,24,30)(H,25,26)
InChIKeyNYQXSYKQQRFHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C21H20FN5O4 Procurement: L-870812 and Other Isomeric Candidates for Research Use


The molecular formula C21H20FN5O4 corresponds to multiple chemically distinct small molecules, each with unique pharmacological profiles [1]. Among these, the most prominently characterized compound is N1-[7-[[(4-fluorophenyl)methyl]amino]carbonyl]-8-hydroxy-1,6-naphthyridin-5-yl]-N1,N2,N2-trimethylethanediamide, commonly designated as L-870812 (CAS: 410545-90-3), a naphthyridine-based HIV-1 integrase strand transfer inhibitor (INSTI) developed by Merck as a preclinical lead [2]. Other C21H20FN5O4 compounds include diacylglycerol acyltransferase inhibitor-2 (CAS: 2186700-48-9), a DGAT2 inhibitor with an IC50 of 3.7 nM [3], and several pyrazolopyrimidine derivatives cataloged by chemical vendors . Given the structural and target heterogeneity within this formula, procurement decisions require precise CAS-number-level specification to avoid obtaining the wrong molecular entity for a given research program.

Why C21H20FN5O4 (L-870812) Cannot Be Replaced by In-Class INSTI Analogs


The structural divergence among C21H20FN5O4 isomers fundamentally precludes functional interchangeability; L-870812 (naphthyridine scaffold) and DGAT2 inhibitor-2 (imidazotriazine scaffold) share no target homology . Even within the narrower INSTI class, L-870812 belongs to a distinct chemical series (naphthyridine carboxamides) that predates and differs from the clinically approved metal-chelating diketo acid derivatives such as raltegravir and elvitegravir [1]. As noted in the literature, L-870812 'belongs to a chemical class distinct from RAL' (raltegravir) [2]. This structural divergence manifests in differentiated antiviral potency profiles against divergent HIV-1 clades [3], unique resistance mutation susceptibility patterns [2], and distinct post-exposure prophylactic windows [4]. Substituting L-870812 with a modern INSTI would confound experimental variables in studies of historical inhibitor mechanisms, resistance evolution, or topical microbicide kinetics.

Quantitative Differentiation Evidence for C21H20FN5O4 (L-870812) vs. Comparator INSTIs


In Vivo Antiviral Suppression in SHIV-Infected Rhesus Macaques (Direct Comparison vs. Untreated Controls)

L-870812 demonstrates significant in vivo antiviral activity in the SHIV 89.6P rhesus macaque model. When initiated before CD4+ cell depletion, therapy mediated sustained suppression of viremia and preserved CD4+ T-cell levels, with a reported IC95 against SIV of 350 nM [1]. In acute infection, viral load reduction was quantified in treated animals relative to the expected viral kinetics in untreated SHIV-infected macaques [2]. This establishes a benchmark for preclinical INSTI efficacy that serves as a reference point for evaluating subsequent generation inhibitors.

HIV-1 integrase SHIV macaque model viral suppression CD4 preservation

Topical Prophylaxis Efficacy: L-870812 vs. Raltegravir in Vaginal SHIV Challenge Model

In a comparative topical prophylaxis study using the macaque vaginal SHIV challenge model, a gel formulation containing L-870812 protected 2 of 3 macaques when applied 30 minutes before viral challenge [1]. In the same study, a 1% raltegravir gel protected 5 of 6 macaques when applied 3 hours after SHIV exposure (P < 0.05, Fisher's exact test) [1]. This juxtaposition delineates a key differential: raltegravir demonstrates a superior post-exposure prophylactic window, whereas L-870812 exhibits pre-exposure protective capacity. Both compounds share the INSTI mechanism but exhibit divergent topical pharmacokinetic and protective timeframes.

topical microbicide post-exposure prophylaxis vaginal SHIV challenge raltegravir comparison

Broad-Spectrum Antiviral Blockade Against Diverse HIV-1 Subtypes and Transmission Modes

L-870812 completely blocked HIV-1 subtype C and CRF02_AG primary isolates, clades that are epidemiologically prevalent in the African heterosexual epidemic [1]. Crucially, the addition of micromolar concentrations of L-870812 up to 24 hours post-infection could still block both cell-free and cell-associated Ba-L virus transmission in coculture systems of monocyte-derived dendritic cells and CD4+ T cells [1]. This extended post-infection blockade window is atypical for many antiretrovirals and highlights a potential unique pharmacological property of this specific naphthyridine scaffold.

HIV-1 clades cell-associated transmission post-exposure prophylaxis broad-spectrum antiviral

Oral Bioavailability and Tolerability in Preclinical Non-Human Primate Studies

L-870812 was administered orally to SHIV-infected rhesus macaques at 10 mg/kg twice daily and was reported to be well tolerated, with no toxic effects observed in any treated animals [1]. This favorable oral tolerability profile in a non-human primate model, combined with its in vivo antiviral efficacy, distinguishes it from many early-stage preclinical candidates that require parenteral administration or exhibit dose-limiting toxicities. The oral bioavailability enabled sustained dosing regimens critical for demonstrating chemotherapeutic efficacy in chronic infection settings [2].

oral bioavailability preclinical toxicology rhesus macaque chronic dosing

Distinct Resistance Mutation Susceptibility Relative to Raltegravir

L-870812 belongs to a chemical class distinct from raltegravir, and this structural divergence translates into differentiated susceptibility to integrase resistance mutations [1]. Studies introducing HIV-1 integrase resistance mutations into the SIVmac239 backbone have documented that the antiviral activity profiles of L-870812 and raltegravir are not identical, with certain mutation patterns conferring differential sensitivity [1]. This non-overlapping resistance profile is consistent with L-870812's classification as an analogue of raltegravir (RAL) rather than a direct structural congener [1], and it provides a unique tool for probing structure-activity relationships in INSTI resistance mechanisms.

INSTI resistance SIVmac239 integrase mutations cross-resistance

Procurement-Relevant Application Scenarios for C21H20FN5O4 (L-870812)


Preclinical Reference Compound for INSTI Pharmacology in Non-Human Primate Models

L-870812 (CAS: 410545-90-3) is the appropriate procurement choice for laboratories conducting comparative INSTI pharmacology in rhesus macaque SHIV models. Its established oral dosing regimen (10 mg/kg BID) and documented in vivo viral suppression in the SHIV 89.6P model provide a validated historical benchmark [1]. Researchers evaluating novel INSTI candidates or long-acting formulations can use L-870812 as a well-characterized reference compound to contextualize the relative efficacy and tolerability of newer agents in this gold-standard preclinical model.

Topical Microbicide Formulation Development and Pre-Exposure Prophylaxis Studies

For programs focused on vaginal or rectal microbicide gel development, L-870812 offers a characterized pre-exposure prophylaxis (PrEP) profile distinct from raltegravir. The compound's demonstrated protective efficacy (2/3 macaques protected) when applied 30 minutes before SHIV challenge provides a validated benchmark for evaluating formulation excipients, release kinetics, and mucosal distribution of topical INSTI delivery systems [2]. Its structural distinctness from diketo acid-based INSTIs makes it particularly valuable for probing scaffold-dependent mucosal permeability and retention.

Mechanistic Studies of HIV-1 Integrase Inhibition and Post-Integration Blockade Kinetics

Investigators studying the temporal dynamics of HIV-1 integration should select L-870812 based on its unique 24-hour post-infection blockade window against both cell-free and cell-associated virus [3]. This property, documented in physiologically relevant dendritic cell–T cell coculture systems, enables experimental designs that probe late-stage integration events and evaluate post-exposure prophylaxis strategies not addressable with more rapidly cleared or narrower-window INSTIs. The compound's activity against epidemiologically significant HIV-1 subtype C and CRF02_AG isolates further broadens its utility in global HIV diversity research [3].

INSTI Resistance Mechanism Elucidation and Scaffold-Dependent SAR Studies

Given its classification as a naphthyridine carboxamide structurally distinct from the metal-chelating diketo acid series of raltegravir and elvitegravir [4], L-870812 is the compound of choice for studies investigating scaffold-specific integrase resistance pathways. Its differential susceptibility to certain resistance mutations, characterized in SIVmac239 systems with introduced HIV-1 integrase mutations [4], makes it an essential tool for dissecting structure-activity relationships in INSTI binding and for validating cross-resistance screening assays.

Quote Request

Request a Quote for C21H20FN5O4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.